4-(2-Aminopropoxy)thiophene-2-carboxylicacidhydrochloride

Beschreibung

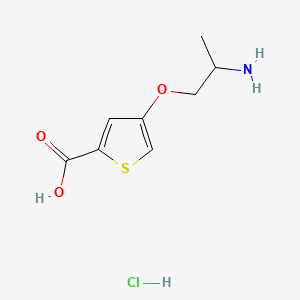

4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride is a thiophene-based compound featuring a 2-aminopropoxy substituent at the 4-position of the thiophene ring and a carboxylic acid group at the 2-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Thiophene derivatives are widely explored for their diverse biological activities, including anti-inflammatory, antioxidant, and anesthetic properties, making this compound a candidate for further pharmacological evaluation .

Eigenschaften

Molekularformel |

C8H12ClNO3S |

|---|---|

Molekulargewicht |

237.70 g/mol |

IUPAC-Name |

4-(2-aminopropoxy)thiophene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H11NO3S.ClH/c1-5(9)3-12-6-2-7(8(10)11)13-4-6;/h2,4-5H,3,9H2,1H3,(H,10,11);1H |

InChI-Schlüssel |

ZASWGEIERZNMER-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC1=CSC(=C1)C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Introduction of the Aminopropoxy Group: The aminopropoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the aminopropoxy group.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.

Industrial Production Methods

Industrial production of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-aminopropoxy)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Comparative Findings

Solubility and Bioavailability

- The hydrochloride salt in the target compound and articaine derivatives improves water solubility compared to non-salt forms (e.g., compound 10) .

- The 2-aminopropoxy group’s ether linkage offers greater oxidative stability than the thioether in compound 5, which may degrade under physiological conditions .

Pharmacological Activity

- Antioxidant Potential: Compound 10’s dual allyloxy groups confer moderate antioxidant activity, but steric bulk may limit membrane permeability. The target compound’s single aminopropoxy group could balance solubility and activity .

- Local Anesthetic Activity: Articaine’s propylamino-propanoyl group enables sodium channel blocking, a mechanism shared by lidocaine. The target compound’s primary amine may offer distinct receptor interactions .

- CNS Applications : The benzo[b]thiophene core in compound 5 () enhances lipophilicity, favoring blood-brain barrier penetration. The target compound’s simpler thiophene core may reduce off-target effects .

Metabolic Stability

- Ester prodrugs (e.g., articaine isopropyl ester) hydrolyze to active acids in vivo.

- The primary amine in the target compound may undergo faster hepatic metabolism than the tertiary amine in articaine, affecting half-life .

Biologische Aktivität

4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by data tables and relevant research findings.

- Molecular Formula : C10H12ClN O3S

- Molecular Weight : 251.72 g/mol

- IUPAC Name : 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride

The biological activity of 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride is attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor interactions, leading to its observed pharmacological effects. Specifically, it has been shown to influence pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activity. Studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property could be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of 4-(2-Aminopropoxy)thiophene-2-carboxylic acid hydrochloride in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Inflammation : Another study investigated the compound's effects on a mouse model of acute inflammation induced by LPS. The results demonstrated a marked decrease in edema and inflammatory cell infiltration in the tissues of treated mice.

Research Findings

Recent research has highlighted the compound's potential as a precursor for more complex thiophene derivatives, which are valuable in pharmaceutical applications. The ongoing studies aim to explore its role in neurological disorders and other therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.